4-Hydroxy thalidomide
CAS No.: 5054-59-1
Cat. No.: VC0006863
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 5054-59-1 |
---|---|
Molecular Formula | C13H10N2O5 |
Molecular Weight | 274.23 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) |
Standard InChI Key | XMPJICVFSDYOEG-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Chemical Identity and Structural Properties
Molecular Characteristics
4-Hydroxy thalidomide, systematically named 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione, features a phthalimide ring substituted with a hydroxyl group at the C4 position and a glutarimide moiety (Figure 1). X-ray crystallography confirms its planar isoindoline core, with hydrogen-bonding interactions stabilizing the lactam rings .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 274.23 Da |
CAS Registry Number | 5054-59-1 |
Purity | ≥98% (HPLC) |
Solubility | DMSO (20 mg/mL), ethanol (sparingly) |
Melting Point | 265–268°C (decomposes) |
Metabolic Pathways and Pharmacokinetics
Biotransformation of Thalidomide
4-Hydroxy thalidomide arises primarily via cytochrome P450 (CYP)-mediated oxidation of thalidomide. In vitro studies using human liver microsomes identify CYP2C19 as the dominant isoform responsible for 4-hydroxylation, though rat CYP2C6 and CYP2C11 also catalyze this reaction . Notably, only trace amounts of 4-hydroxy metabolites are detected in human plasma, suggesting rapid clearance or further metabolism .
Stability and Degradation
The compound exhibits pH-dependent hydrolysis, with degradation accelerating under alkaline conditions. Stabilization strategies include acidification (pH 4–6) and storage at -20°C . In plasma, spontaneous hydrolysis to phthalic acid derivatives limits its half-life to <2 hours, necessitating prodrug formulations for therapeutic use .
Pharmacological Activity
CRBN-Mediated Protein Degradation
As a CRBN ligand, 4-hydroxy thalidomide enables the design of PROTACs by conjugating to target-binding molecules via polyethylene glycol (PEG) linkers. For example, dBET1, a PROTAC targeting BRD4, utilizes 4-hydroxy thalidomide to recruit CRBN, inducing ubiquitination and proteasomal degradation of the oncoprotein . Structural studies reveal that the C4 hydroxyl group enhances binding affinity to CRBN’s hydrophobic pocket, enabling selective substrate recruitment .
Therapeutic Applications
PROTAC Development
4-Hydroxy thalidomide’s modularity has spurred its use in >50 clinical-stage PROTACs. Key examples include:
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dTAG-13: Degrades FKBP12-fusion proteins, enabling conditional knockdown in cancer models .
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CC-94676: Targets androgen receptor variants in prostate cancer, currently in Phase I trials .
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
BPS Bioscience | 98% | 10 mg | 385 |
AK Scientific | 95% | 100 mg | 99 |
AxisPharm | 98% | 500 mg | 250 |
Synthesis and Analytical Methods
Chemical Synthesis
4-Hydroxy thalidomide is synthesized via:
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Nitration: Thalidomide is nitrated at C4 using fuming HNO.
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Reduction: Catalytic hydrogenation (Pd/C, H) converts the nitro group to hydroxyl .
Yields typically reach 60–70% after recrystallization from ethanol .
Analytical Characterization
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